BenchChemオンラインストアへようこそ!

1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Medicinal Chemistry Parallel Synthesis Synthetic Tracatability

1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane (CAS 1956307-63-3) is a heterobifunctional building block combining a 6-chloro-2-(trifluoromethyl)pyrimidine core with an unsubstituted 1,4-diazepane moiety. With a molecular weight of 280.68 g/mol and molecular formula C₁₀H₁₂ClF₃N₄, the compound belongs to the class of substituted pyrimidines widely employed in medicinal chemistry for kinase inhibitor discovery.

Molecular Formula C10H12ClF3N4
Molecular Weight 280.68 g/mol
Cat. No. B11847469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
Molecular FormulaC10H12ClF3N4
Molecular Weight280.68 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H12ClF3N4/c11-7-6-8(17-9(16-7)10(12,13)14)18-4-1-2-15-3-5-18/h6,15H,1-5H2
InChIKeyGBYIZAYHFHUPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane – A Dual-Handle Pyrimidine-Diazepane Building Block for Parallel Library Synthesis and Kinase Probe Development


1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane (CAS 1956307-63-3) is a heterobifunctional building block combining a 6-chloro-2-(trifluoromethyl)pyrimidine core with an unsubstituted 1,4-diazepane moiety. With a molecular weight of 280.68 g/mol and molecular formula C₁₀H₁₂ClF₃N₄, the compound belongs to the class of substituted pyrimidines widely employed in medicinal chemistry for kinase inhibitor discovery . Its two orthogonal reactive handles — the C6 chlorine for nucleophilic aromatic substitution (SNAr) and the free secondary amine on the diazepane for amide coupling, sulfonylation, or reductive amination — enable rapid, sequential diversification without protecting-group interconversion . The trifluoromethyl substituent at C2 confers enhanced lipophilicity (πCF₃ = 1.07 vs. πCH₃ = 0.50) and resistance to oxidative metabolism relative to methyl or methylthio congeners [1].

Why In-Class 1,4-Diazepane-Pyrimidine Analogs Cannot Interchangeably Replace 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane Without Altering Synthetic Tractability and Physicochemical Profiles


Seemingly minor structural variations among pyrimidine-diazepane building blocks produce large consequences in synthetic workflow and final compound properties. The N-Boc-protected congener (tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate, CAS 1956355-70-6) requires an additional acidolytic deprotection step to unmask the diazepane NH, adding time, reducing yield, and precluding acid-labile downstream substrates . The des-chloro analog (1-(6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane, CAS 1710195-29-1) eliminates the C6 SNAr handle, foreclosing the possibility of sequential C4/C6 orthogonal diversification that enables library synthesis . The piperazine isostere (4-chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine, CAS 1956309-95-7) replaces the seven-membered diazepane with a six-membered piperazine, altering ring conformational preferences and the pKa of the basic nitrogen, which can shift target-binding profiles . The methylthio analog (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride, CAS 1353967-11-9) substitutes the electron-withdrawing trifluoromethyl group with a methylthio group, reducing lipophilicity and metabolic stability while introducing a sulfide moiety susceptible to oxidation . The quantitative data below demonstrate exactly where these differences translate into measurable selection advantages for 1-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane.

Quantitative Differentiation Evidence for 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane Against Closest Analogs


Synthetic Step Advantage: Free NH Eliminates Deprotection Overhead vs. Boc-Protected Analog

The target compound bears a free secondary amine on the 1,4-diazepane ring, enabling direct functionalization via amide coupling, sulfonylation, or reductive amination. In contrast, the Boc-protected analog (tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate, CAS 1956355-70-6) requires obligatory TFA- or HCl-mediated deprotection to reveal the amine . The target compound thus reduces the synthetic sequence by 1–2 steps, avoids exposure of acid-labile intermediates to strong acid, and eliminates the need for a separate deprotection-workup-purification cycle. Based on typical Boc-deprotection protocols, this conservatively saves ≥4 hours of hands-on time per batch and improves overall multi-step yields by approximately 5–15% (assuming 80–95% efficiency per deprotection-purification cycle) [1]. No direct in vitro biological comparison data are available due to the absence of published bioactivity data for these building blocks.

Medicinal Chemistry Parallel Synthesis Synthetic Tracatability

Orthogonal Diversification Handle: C6-Chlorine Enables Sequential SNAr Chemistry Absent in Des-Chloro Analog

The 6-chloro substituent on the pyrimidine ring serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols [1]. The des-chloro analog 1-(6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane (CAS 1710195-29-1) lacks this reactive center, limiting diversification to the diazepane nitrogen alone. The chlorine atom thus enables orthogonal sequential functionalization: the C4-diazepane position can be elaborated via the free NH, while the C6-chlorine can be subsequently displaced with a different nucleophile, generating bis-functionalized products in a controlled, regioselective manner. In in vitro profiling of elaborated kinase inhibitor series built from 6-chloro-2-(trifluoromethyl)pyrimidine cores, this regioselectivity has been exploited to achieve IC₅₀ values in the low nanomolar range (e.g., TAAR1 Ki = 13.4 nM for a derivative bearing this core) [2].

Library Synthesis Late-Stage Functionalization Nucleophilic Aromatic Substitution

Ring-Size Effect: Seven-Membered Diazepane Provides Distinct Conformational Space vs. Six-Membered Piperazine Isostere

The 1,4-diazepane ring in the target compound is a seven-membered saturated heterocycle, whereas the piperazine isostere 4-chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1956309-95-7) contains a six-membered piperazine ring. This ring-size difference affects key molecular properties: the diazepane ring exhibits greater conformational flexibility, with accessible chair, twist-boat, and boat conformations, while piperazine predominantly adopts a chair conformation . The pKa of the diazepane secondary amine is approximately 10.0–10.5, compared to ~9.8 for piperazine, influencing protonation state at physiological pH [1]. In the context of bridged diazepane derivatives, the seven-membered ring geometry has been shown to critically modulate TASK-1 and TASK-3 ion channel inhibition potency, with sub-micromolar IC₅₀ values reported for optimized bridged 1,4-diazepane-pyrimidine hybrids [2]

Conformational Analysis Scaffold Diversity Kinase Selectivity

Lipophilicity and Metabolic Stability Advantage: Trifluoromethyl vs. Methylthio Substituent at C2

The 2-trifluoromethyl group (πCF₃ = 1.07) in the target compound imparts substantially greater lipophilicity and metabolic stability than the 2-methylthio group (πSCH₃ ≈ 0.61) found in the analog 1-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride (CAS 1353967-11-9) [1]. The C–F bonds in the CF₃ group are resistant to cytochrome P450-mediated oxidative metabolism, whereas the methylthio group is susceptible to S-oxidation to sulfoxide and sulfone metabolites, which can alter bioavailability and introduce unwanted off-target pharmacology . In a systematic pairwise analysis of aromatic halogenation and trifluoromethyl substitution on human liver microsomal clearance, trifluoromethyl-containing compounds exhibited significantly lower intrinsic clearance (CLint) than their methylthio counterparts [2].

Drug-Likeness Metabolic Stability Lipophilicity Optimization

Defined Purity Specification and Storage Stability Profile for Reproducible Research Results

Commercially available 1-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is supplied with a purity specification of ≥98% (NLT 98% by HPLC, MolCore batch MC721509) and recommended long-term storage at 2–8 °C . This contrasts with the des-chloro analog and methylthio analog, which are available at 95% purity from certain vendors, and the Boc-protected analog, which requires storage at –20 °C to prevent thermal deprotection . The uniform purity specification across batches minimizes variability in downstream biological assays and ensures reproducible structure-activity relationships. Storage at 2–8 °C is compatible with standard laboratory refrigeration infrastructure and avoids the logistical burden of –20 °C freezer storage.

Quality Control Reproducibility Procurement Specification

Optimal Procurement and Application Scenarios for 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Two-Stage Orthogonal Derivatization

When designing a library with independent SAR exploration at two vectors, 1-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is the scaffold of choice. The free diazepane NH enables first-stage diversification (e.g., amide library via HATU-mediated coupling), while the C6-chlorine permits second-stage SNAr diversification with a different set of amines or alkoxides [1]. The des-chloro analog lacks the second handle, and the Boc-protected analog requires an additional deprotection step that would be multiplied across every library member. This scaffold is particularly suited to kinase inhibitor discovery programs where SAR at C4 and C6 of pyrimidine has been shown to critically modulate potency and selectivity [2].

Hit-to-Lead Optimization of Bioavailable Kinase Inhibitors Requiring Metabolic Stability

For kinase programs targeting high oral bioavailability, the 2-trifluoromethyl group (πCF₃ = 1.07) delivers the necessary lipophilicity for membrane permeability while resisting CYP450-mediated oxidative degradation [3]. The methylthio analog's susceptibility to S-oxidation introduces a metabolic soft spot that can lead to rapid clearance and variable pharmacokinetics. The 1,4-diazepane ring's distinct conformational preferences compared with piperazine also offer an opportunity to escape the 'flatland' problem in kinase inhibitor design, potentially improving selectivity profiles [4].

Process Chemistry Scale-Up with Simplified Workflow and Reduced Cold-Chain Logistics

When transitioning from medicinal chemistry synthesis to larger-scale preparation, the elimination of the Boc deprotection step (target compound vs. Boc-protected analog) reduces unit operations by 1–2 steps, saving ≥4 h per batch and improving cumulative yields by 5–15% [5]. Storage at 2–8 °C rather than –20 °C simplifies inventory management in multi-project discovery organizations and reduces energy costs associated with freezer storage . The ≥98% purity specification ensures batch-to-batch consistency without the need for re-purification prior to use.

Fragment-Based and Structure-Based Drug Design Leveraging Halogen Bonding

The 6-chloro substituent on the pyrimidine ring can participate in halogen bonding with protein backbone carbonyls or side-chain carboxylates, a non-covalent interaction that has been structurally characterized in multiple kinase-ligand co-crystal structures [6]. This interaction is geometrically well-defined (C–Cl···O angle ~165° ± 15°, distance ~3.0–3.3 Å) and can contribute 1–3 kcal/mol to binding free energy. The des-chloro analog forfeits this halogen-bonding opportunity.

Quote Request

Request a Quote for 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.